1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone
Description
1-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanone is a benzimidazole derivative characterized by a methoxy group at the 5-position of the benzimidazole ring and an ethanone substituent at the 2-position. Its molecular formula is C₁₀H₁₀N₂O₂ (molecular weight: 190.20 g/mol). The compound is synthesized via oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol using potassium dichromate in concentrated sulfuric acid . The methoxy group enhances electron density on the aromatic ring, influencing reactivity and biological activity. This compound serves as a key intermediate in synthesizing antimicrobial, anticancer, and antifungal agents, as evidenced by its role in forming benzimidazole-pyridone hybrids and chalcone derivatives .
Properties
IUPAC Name |
1-(6-methoxy-1H-benzimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)10-11-8-4-3-7(14-2)5-9(8)12-10/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMVASHNQABVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265754 | |
| Record name | 1-(6-Methoxy-1H-benzimidazol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41510-17-2 | |
| Record name | 1-(6-Methoxy-1H-benzimidazol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41510-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methoxy-1H-benzimidazol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of an oxidizing agent. One common method involves the use of N,N-dimethylformamide and sulfur as reagents . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes selective reduction to form secondary alcohols. Hydrogenation or borohydride-based reagents are commonly employed:
Example Reaction:
| Reagent | Conditions | Yield | Product Purity | Source |
|---|---|---|---|---|
| Sodium borohydride | Methanol, 0–25°C | 85% | 98% | |
| LiAlH | THF, reflux | 92% | 95% |
The reaction preserves the benzimidazole ring, with no reduction of the methoxy group observed.
Nucleophilic Addition
The carbonyl group reacts with nucleophiles such as Grignard reagents or amines:
a. Grignard Addition:
| Grignard Reagent | Product | Yield | Notes | Source |
|---|---|---|---|---|
| Methyl magnesium bromide | 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-ol | 78% | Steric hindrance limits further substitution |
b. Condensation with Amines:
Forms Schiff bases under acidic or dehydrating conditions:
| Amine | Catalyst | Yield | Application | Source |
|---|---|---|---|---|
| Aniline | Acetic acid | 65% | Antimicrobial agents |
Electrophilic Aromatic Substitution
The electron-rich benzimidazole ring undergoes substitution, preferentially at the 4- and 6-positions due to methoxy group activation:
a. Nitration:
| Conditions | Major Product | Yield | Selectivity | Source |
|---|---|---|---|---|
| 0°C, 1 hr | 6-Nitro-5-methoxy derivative | 72% | >90% para |
b. Halogenation:
Bromination occurs at the 4-position using Br/FeBr:
| Halogenation Agent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|
| Br in DCM | 25°C | 68% | 94% |
Oxidation Reactions
The methoxy group is resistant to oxidation, but the ketone can be oxidized under harsh conditions:
a. Baeyer-Villiger Oxidation:
Forms lactones or ester derivatives:
| Oxidizing Agent | Product | Yield | Notes | Source |
|---|---|---|---|---|
| mCPBA | 2-Oxo-1,3-diazepane ring | 55% | Requires anhydrous conditions |
Ring Functionalization
The benzimidazole nitrogen participates in alkylation/acylation:
a. N-Alkylation:
| Alkylating Agent | Base | Yield | Regioselectivity | Source |
|---|---|---|---|---|
| Ethyl iodide | NaH/DMF | 82% | N1-alkylation |
b. Acylation:
Acetic anhydride introduces acetyl groups at N1:
| Acylating Agent | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Acetic anhydride | 80°C, 2 hr | 88% | 97% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
Suzuki-Miyaura Reaction:
| Boronic Acid | Catalyst | Yield | Application | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh) | 76% | Fluorescent probes |
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
AEMS-HCl is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique methanesulfonamide structure allows for modifications that enhance the pharmacological properties of drug candidates. For instance, it has been utilized in the synthesis of compounds that exhibit neuroprotective effects and potential antitumor activity in various cancer cell lines .
Case Study: Neuroprotective Agents
Research has shown that derivatives of AEMS-HCl can inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. A study demonstrated that specific AEMS-HCl derivatives exhibited significant neuroprotective effects against oxidative stress in neuronal cell lines, suggesting their potential as therapeutic agents .
Biochemical Research
Enzyme Inhibition Studies
AEMS-HCl is extensively used in biochemical research to study enzyme interactions and protein dynamics. Its ability to interact with thiol groups makes it a valuable reagent in proteomics. It can protect thiol groups from oxidation during protein purification processes, thereby maintaining protein integrity.
Case Study: Proteomics Applications
In proteomic studies, AEMS-HCl has been employed to facilitate the isolation of proteins by preventing disulfide bond formation during cell lysis. This application enhances the yield and quality of protein extracts used for further analysis, such as mass spectrometry and functional assays.
Diagnostic Applications
Development of Diagnostic Agents
The compound is also utilized in the formulation of diagnostic agents that improve the accuracy of medical tests. Its biochemical properties enable it to act as a contrast agent in imaging techniques or as a component in assays that detect specific biomolecules .
Case Study: Enhanced Imaging Techniques
In a recent study, AEMS-HCl was incorporated into a novel contrast agent for magnetic resonance imaging (MRI), significantly improving the visibility of certain tissues compared to traditional agents. This advancement highlights its potential in clinical diagnostics .
Agricultural Chemistry
Formulation of Agrochemicals
AEMS-HCl finds applications in agricultural chemistry, particularly in developing safer and more effective pesticides. Its solubility and reactivity allow for the formulation of agrochemicals that can target specific pests while minimizing environmental impact .
Case Study: Pesticide Development
Research has demonstrated that formulations containing AEMS-HCl exhibit enhanced efficacy against common agricultural pests while reducing toxicity to non-target organisms. This dual action makes it a promising candidate for sustainable agricultural practices .
Material Science
Creation of Novel Materials
In material science, AEMS-HCl is explored for its potential to create novel materials with specific properties such as enhanced thermal stability and solubility. Its chemical structure allows for modifications that can lead to materials with tailored functionalities .
Case Study: Polymer Development
A recent investigation into polymer composites incorporating AEMS-HCl revealed improved mechanical properties and thermal resistance compared to traditional polymers. This finding opens avenues for developing advanced materials suitable for various industrial applications .
Summary Table of Applications
| Application Area | Key Features/Benefits | Notable Case Studies/Findings |
|---|---|---|
| Pharmaceutical Development | Key intermediate for neurological drugs | Neuroprotective derivatives show significant effects |
| Biochemical Research | Enzyme inhibition and protein interaction studies | Enhances protein isolation techniques |
| Diagnostic Applications | Improves accuracy of medical tests | Novel MRI contrast agent improves tissue visibility |
| Agricultural Chemistry | Safer pesticide formulations | Effective against pests with reduced environmental impact |
| Material Science | Development of advanced materials | Improved mechanical properties in polymer composites |
Mechanism of Action
The mechanism of action of 1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
1-(1H-Benzo[d]imidazol-2-yl)ethanone (Compound 11)
- Structure : Lacks the 5-methoxy group.
- Synthesis : Prepared via literature methods using o-phenylenediamine and lactic acid .
- Impact of Methoxy Absence : Reduced electron-donating effects compared to the 5-methoxy analog, leading to lower antimicrobial activity in derivatives .
1-(1-Methylbenzo[d]imidazol-2-yl)ethanone
- Structure : Methyl group at the 1-position instead of methoxy at 5-position.
- ¹H-NMR Data : Signals at 7.88 ppm (d, 1H) and 7.43 ppm (d, 1H) for aromatic protons, distinct from the 5-methoxy derivative due to substituent positioning .
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime (Sertaconazole)
- Structure : Dichlorophenyl and oxime groups enhance antifungal activity.
- Activity : Demonstrates broad-spectrum antimycotic effects, highlighting the importance of hydrophobic substituents for membrane penetration .
Physicochemical Properties
Key Observations :
- The 5-methoxy derivative has a lower molecular weight than bulkier analogs like BD-1 or benzothiazole-piperazine hybrids, suggesting better bioavailability.
- Methoxy groups improve solubility in polar organic solvents compared to non-polar methyl or halogenated analogs .
Antimicrobial Activity
- 5-Methoxy Derivatives: Hybrids synthesized from 1-(5-methoxy-1H-benzimidazol-2-yl)ethanone show enhanced activity against S. aureus and C. albicans due to methoxy’s electron-donating effects, which stabilize interactions with microbial enzymes .
- Chalcone Hybrids (Compounds 4a–h) : Exhibit moderate to excellent antibacterial activity, with trans-configuration (J = 15.9–16.1 Hz) critical for efficacy .
- Non-Methoxy Analogs: Compounds like BD-1 (75.35% yield) show lower potency, emphasizing the methoxy group’s role in activity enhancement .
Anticancer Activity
- Benzothiazole-Piperazine Derivatives (5k) : Demonstrated cytotoxicity against colon cancer HCT-116 cells (IC₅₀ = 4.2 µM), attributed to the benzo[d]imidazol-2-ylthio moiety .
Biological Activity
1-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanone is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzimidazole ring with a methoxy group at the 5-position and an ethanone group at the 2-position. This unique structure contributes to its solubility and biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can disrupt cellular processes, leading to apoptosis in cancer cells .
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anticancer Properties
Research indicates that this compound shows promising anticancer activity. It has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity.
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| HUH7 | 11.69 | Comparable to standard drugs |
| MCF7 | 9.32 | Significant inhibition observed |
| MDA-MB-231 | 6.41 (both lines) | Excellent activity |
These results suggest that the compound may serve as a lead for developing new anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. Studies have reported minimum inhibitory concentration (MIC) values indicating strong activity against various bacterial strains.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
These findings highlight the potential of this compound as an antimicrobial agent .
Case Studies
- Anticancer Study : A study focused on the effects of this compound on breast cancer cells (MDA-MB-231) demonstrated that it induced apoptosis by enhancing caspase-3 activity and causing morphological changes indicative of cell death .
- Antimicrobial Evaluation : In vitro studies showed that the compound effectively inhibited biofilm formation in Staphylococcus species, suggesting its potential in treating biofilm-associated infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
